molecular formula C10H12ClNO2 B13534042 2-(7-Chlorobenzo[d][1,3]dioxol-5-yl)-N-methylethan-1-amine

2-(7-Chlorobenzo[d][1,3]dioxol-5-yl)-N-methylethan-1-amine

Cat. No.: B13534042
M. Wt: 213.66 g/mol
InChI Key: SDHINIVPTNALHV-UHFFFAOYSA-N
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Description

2-(7-Chlorobenzo[d][1,3]dioxol-5-yl)-N-methylethan-1-amine is an organic compound that features a benzodioxole ring substituted with a chlorine atom and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(7-Chlorobenzo[d][1,3]dioxol-5-yl)-N-methylethan-1-amine typically involves the reaction of 7-chlorobenzo[d][1,3]dioxole with N-methylethan-1-amine under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also crucial aspects of industrial synthesis to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The chlorine atom on the benzodioxole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of various substituted benzodioxole derivatives.

Mechanism of Action

The mechanism of action of 2-(7-Chlorobenzo[d][1,3]dioxol-5-yl)-N-methylethan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

  • 2-(7-Chlorobenzo[d][1,3]dioxol-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • 2-(7-Chlorobenzo[d][1,3]dioxol-5-yl)acetonitrile

Comparison: Compared to similar compounds, 2-(7-Chlorobenzo[d][1,3]dioxol-5-yl)-N-methylethan-1-amine is unique due to its specific substitution pattern and the presence of the N-methylethan-1-amine group. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

2-(7-chloro-1,3-benzodioxol-5-yl)-N-methylethanamine

InChI

InChI=1S/C10H12ClNO2/c1-12-3-2-7-4-8(11)10-9(5-7)13-6-14-10/h4-5,12H,2-3,6H2,1H3

InChI Key

SDHINIVPTNALHV-UHFFFAOYSA-N

Canonical SMILES

CNCCC1=CC2=C(C(=C1)Cl)OCO2

Origin of Product

United States

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